

# Ethyl 6-methyl-3-oxoheptanoate molecular weight and formula

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## Compound of Interest

Compound Name: Ethyl 6-methyl-3-oxoheptanoate

Cat. No.: B1285258

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An In-depth Technical Guide to **Ethyl 6-methyl-3-oxoheptanoate** for Researchers and Drug Development Professionals

## Abstract

**Ethyl 6-methyl-3-oxoheptanoate** is a  $\beta$ -keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, characterized by ester and ketone moieties, renders it a versatile precursor for the synthesis of more complex molecular architectures, including heterocyclic compounds and pharmacologically active agents. This technical guide provides a comprehensive overview of its core chemical and physical properties, outlines a robust methodology for its structural characterization, presents a plausible synthetic pathway, and discusses its potential applications in the field of drug discovery. The strategic placement of a methyl group at the 6-position influences its lipophilicity and potential metabolic profile, making it a noteworthy building block for medicinal chemists. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

## Chemical Identity and Physicochemical Properties

**Ethyl 6-methyl-3-oxoheptanoate** belongs to the class of  $\beta$ -keto esters. The presence of a ketone at the  $\beta$ -position relative to the ester carbonyl group results in an acidic  $\alpha$ -proton, making this site a nucleophilic center for various carbon-carbon bond-forming reactions. The terminal isobutyl group can modulate the molecule's steric and electronic properties, which is a key consideration in synthetic design and drug-receptor interactions.

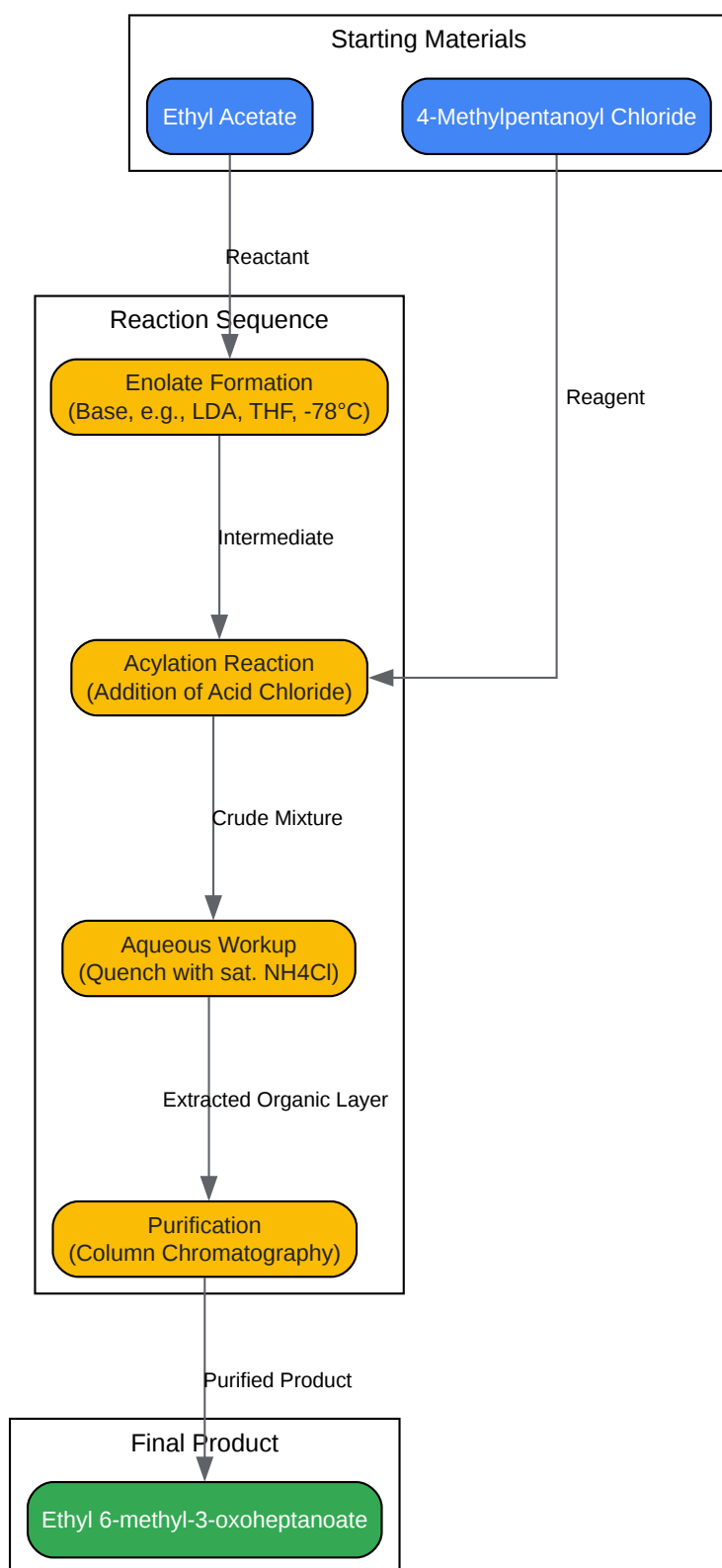
Table 1: Physicochemical and Computed Properties of **Ethyl 6-methyl-3-oxoheptanoate**

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>3</sub>	PubChem[1][2], CP Lab Safety[3]
Molecular Weight	186.25 g/mol	PubChem[1]
Monoisotopic Mass	186.1256 Da	PubChem[1][2]
IUPAC Name	ethyl 6-methyl-3-oxoheptanoate	PubChem[1]
CAS Number	57689-16-4	PubChem[1], CP Lab Safety[3]
Canonical SMILES	CCOC(=O)CC(=O)CCC(C)C	PubChem[1]
InChI Key	LLAQANOMMFENEZ-UHFFFAOYSA-N	PubChem[1]
Synonyms	6-METHYL-3-OXO-HEPTANOIC ACID ETHYL ESTER	CP Lab Safety[3]
Computed XLogP3	1.9	PubChem[1]

## Synthesis Pathway: A Methodological Approach

While multiple synthetic routes to  $\beta$ -keto esters exist, a common and effective method is the Claisen condensation reaction. This reaction involves the condensation of an ester with an enolizable ketone or another ester. For **Ethyl 6-methyl-3-oxoheptanoate**, a plausible route involves the reaction of ethyl acetoacetate with a suitable alkyl halide, followed by hydrolysis and decarboxylation, or more directly, the acylation of a specific enolate.

A robust synthetic approach is the acylation of the enolate of ethyl acetate with a derivative of 4-methylpentanoic acid, such as its acid chloride or a Weinreb amide. The workflow below outlines a conceptual synthetic pathway.



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Caption: Conceptual workflow for the synthesis of **Ethyl 6-methyl-3-oxoheptanoate**.

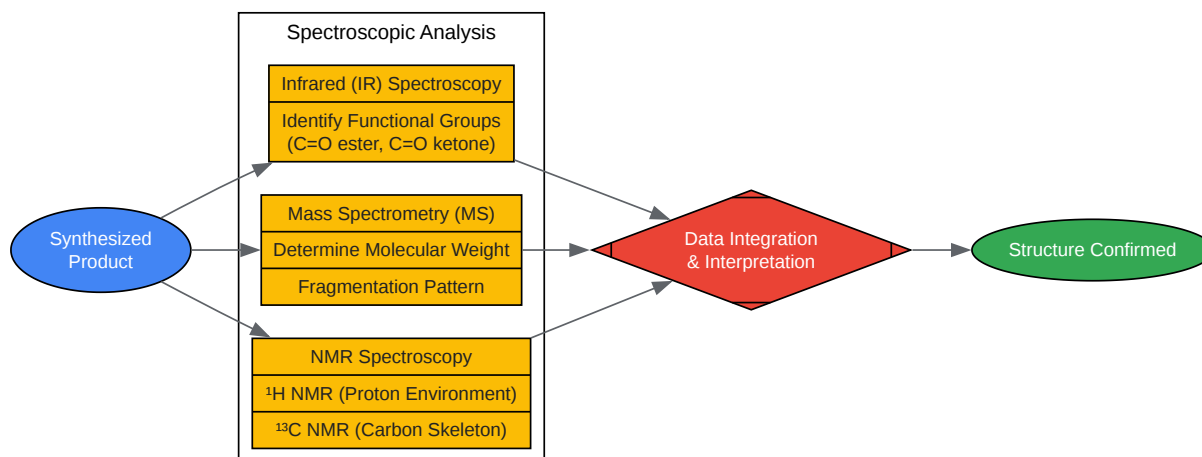
## Experimental Protocol: Synthesis via Acylation

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

- **Reaction Setup:** Under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.
- **Enolate Formation:** Slowly add a solution of lithium diisopropylamide (LDA) in THF to the flask. Following this, add ethyl acetate dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 30-45 minutes at -78 °C to ensure complete formation of the lithium enolate.
- **Acylation:** Add a solution of 4-methylpentanoyl chloride in anhydrous THF to the enolate solution dropwise. The reaction is highly exothermic; maintain strict temperature control. Stir the reaction mixture at -78 °C for 2-3 hours.
- **Reaction Monitoring & Quenching:** Monitor the reaction's progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl) while the flask is still in the cold bath.
- **Workup and Extraction:** Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using flash column chromatography on silica gel to yield pure **Ethyl 6-methyl-3-oxoheptanoate**.

## Structural Elucidation and Analytical Workflow

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques provides the necessary data to verify the identity and purity of the synthesized compound.



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Caption: Workflow for the structural confirmation of **Ethyl 6-methyl-3-oxoheptanoate**.

## Analytical Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

- Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment (e.g., carbonyls, alkyls).

Table 2: Predicted Spectroscopic Data for **Ethyl 6-methyl-3-oxoheptanoate**

Technique	Parameter	Predicted Value	Interpretation
$^1\text{H}$ NMR	Chemical Shift ( $\delta$ )	$\sim 0.9$ ppm (d, 6H)	Two methyl groups of the isobutyl moiety
$\sim 1.25$ ppm (t, 3H)	Ethyl ester $-\text{CH}_3$		
$\sim 1.5$ - $1.7$ ppm (m, 3H)	$-\text{CH}_2-$ and $-\text{CH}-$ of the isobutyl moiety		
$\sim 2.5$ ppm (t, 2H)	Methylene protons adjacent to ketone ( $-\text{CH}_2\text{C}(\text{O})-$ )		
$\sim 3.4$ ppm (s, 2H)	$\alpha$ -methylene protons ( $-\text{C}(\text{O})\text{CH}_2\text{C}(\text{O})-$ )		
$\sim 4.15$ ppm (q, 2H)	Ethyl ester $-\text{OCH}_2-$		
$^{13}\text{C}$ NMR	Chemical Shift ( $\delta$ )	$\sim 202$ ppm	Ketone carbonyl carbon ( $\text{C}=\text{O}$ )
$\sim 167$ ppm	Ester carbonyl carbon ( $\text{C}=\text{O}$ )		
$\sim 61$ ppm	Ethyl ester $-\text{OCH}_2-$ carbon		
$\sim 49$ ppm	$\alpha$ -methylene carbon ( $-\text{C}(\text{O})\text{CH}_2\text{C}(\text{O})-$ )		
$\sim$ (Alkyl Region)	Remaining alkyl carbons		
IR Spec.	Absorption ( $\text{cm}^{-1}$ )	$\sim 1745$ $\text{cm}^{-1}$	Strong, $\text{C}=\text{O}$ stretch (ester)
$\sim 1715$ $\text{cm}^{-1}$	Strong, $\text{C}=\text{O}$ stretch (ketone)		
$\sim 1150$ - $1250$ $\text{cm}^{-1}$	Strong, $\text{C}-\text{O}$ stretch (ester)		

B. Mass Spectrometry (MS) MS provides the exact molecular weight and valuable fragmentation data.

- Methodology: Electron Ionization (EI) is a common method. The molecular ion peak ( $M^+$ ) corresponding to the molecular weight (186.25) should be observed. Fragmentation patterns can help confirm the structure, such as the loss of the ethoxy group (-45 Da) or cleavage at the carbonyl groups.

C. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

- Methodology: A spectrum can be obtained from a thin film of the neat liquid on a salt plate (NaCl or KBr). The key diagnostic peaks are the two distinct carbonyl stretches.

## Applications in Research and Drug Development

**Ethyl 6-methyl-3-oxoheptanoate** is not just a synthetic intermediate; it is a strategic building block for creating molecules with potential therapeutic value.

- Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for synthesizing a wide range of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are privileged scaffolds in medicinal chemistry.
- Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment. The isobutyl group provides a vector for exploring hydrophobic pockets in protein active sites, while the keto-ester portion offers multiple points for chemical elaboration.
- The "Magic Methyl" Effect: The strategic inclusion of a methyl group can have profound effects on a drug candidate's properties. In this molecule, the terminal gem-dimethyl groups of the isobutyl moiety can enhance metabolic stability by blocking potential sites of oxidation. [4] This modification also increases lipophilicity, which can improve membrane permeability, a critical factor for oral bioavailability.[4] Drug development professionals can leverage this pre-functionalized building block to introduce this beneficial structural motif into lead compounds.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Ethyl 6-methyl-3-oxoheptanoate** is associated with the following hazards:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

**Ethyl 6-methyl-3-oxoheptanoate** is a valuable and versatile  $\beta$ -keto ester with significant potential for synthetic and medicinal chemistry applications. Its well-defined structure, accessible synthetic routes, and the strategic presence of a metabolically relevant isobutyl group make it an attractive building block for the development of novel chemical entities. A thorough understanding of its physicochemical properties, synthetic methodologies, and analytical characterization, as detailed in this guide, is essential for its effective utilization in research and drug discovery pipelines.

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## References



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